molecular formula C9H8N6O2 B1605314 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-73-2

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1605314
CAS RN: 29366-73-2
M. Wt: 232.2 g/mol
InChI Key: NMEQRRZUQAFVIV-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-Nitrophenyl” part suggests the presence of a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions involving nitration, substitution, or condensation .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions, often acting as electrophiles. The nitro group can also undergo reduction reactions .

Scientific Research Applications

Selective Formylation of Amino Acids

This compound serves as a selective reagent for the formylation of terminal amino groups in basic amino acids like ornithine or lysine. It’s also used for the formylation of α-amino groups in peptides, which is crucial in protein synthesis and peptide modification studies .

Organic Synthesis

As a reactive intermediate, “6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine” finds utility in organic synthesis. It can be used to introduce nitrophenyl groups into molecular structures, which can then undergo further chemical transformations.

Pharmaceutical Preparation

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to react with other compounds makes it valuable for constructing complex drug molecules.

Photochromism Studies

The nitrophenyl group is often involved in photochromic compounds, which change color upon exposure to light. This property is explored for applications in smart windows, sunglasses, and optical data storage .

Enzyme Substrate for Esterase and Lipase

The compound can act as a substrate for enzymes like esterase and lipase. This application is significant in studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many triazine derivatives exhibit biological activity and can interact with various enzymes and receptors .

Future Directions

Research into triazine and nitrophenyl derivatives is ongoing, with many potential applications in fields like medicinal chemistry, materials science, and agricultural chemistry .

properties

IUPAC Name

6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEQRRZUQAFVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298151
Record name 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29366-73-2
Record name 29366-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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